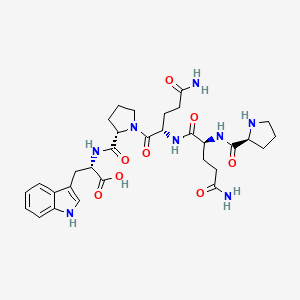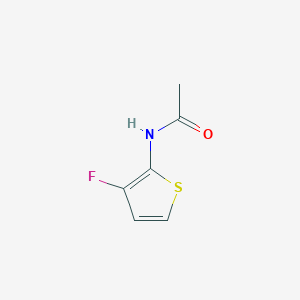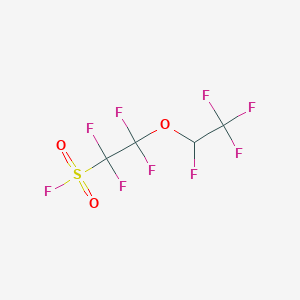![molecular formula C10H12BrN3O B12567447 4-[(E)-(4-bromophenyl)diazenyl]morpholine CAS No. 188289-57-8](/img/structure/B12567447.png)
4-[(E)-(4-bromophenyl)diazenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(4-bromophenyl)diazenyl]morpholine is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring The compound is known for its vibrant color and is often used in dyeing processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-bromophenyl)diazenyl]morpholine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with morpholine under basic conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-bromophenyl)diazenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aniline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-(4-bromophenyl)diazenyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-bromophenyl)diazenyl]morpholine involves its interaction with molecular targets through the diazenyl group. The compound can undergo photoisomerization, where exposure to light causes a change in its configuration from trans to cis. This property is exploited in various applications, including molecular switches and sensors. The bromine atom also plays a role in enhancing the reactivity and binding affinity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-chlorophenyl)diazenyl]morpholine
- 4-[(E)-(4-methylphenyl)diazenyl]morpholine
- 4-[(E)-(4-nitrophenyl)diazenyl]morpholine
Uniqueness
4-[(E)-(4-bromophenyl)diazenyl]morpholine stands out due to the presence of the bromine atom, which imparts unique reactivity and potential for further functionalization. The compound’s ability to undergo photoisomerization and its applications in various fields make it a valuable molecule for scientific research and industrial applications .
Properties
CAS No. |
188289-57-8 |
|---|---|
Molecular Formula |
C10H12BrN3O |
Molecular Weight |
270.13 g/mol |
IUPAC Name |
(4-bromophenyl)-morpholin-4-yldiazene |
InChI |
InChI=1S/C10H12BrN3O/c11-9-1-3-10(4-2-9)12-13-14-5-7-15-8-6-14/h1-4H,5-8H2 |
InChI Key |
OBFKJDUASYMKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


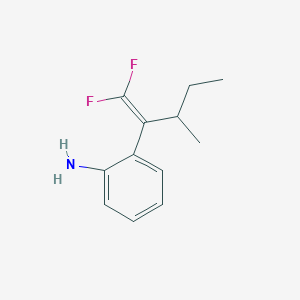
![Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-](/img/structure/B12567374.png)
![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)
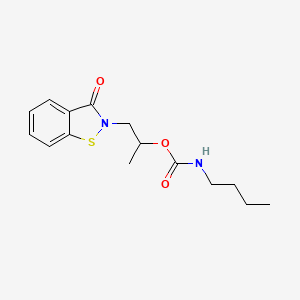
![3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium](/img/structure/B12567382.png)

![N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B12567401.png)
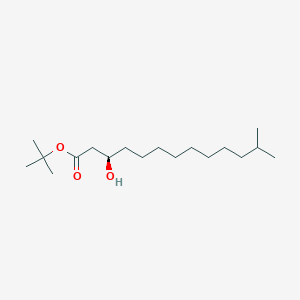
![(2S)-4-[Carboxy(2-nitrophenyl)methoxy]-2-(methylamino)-4-oxobutanoate](/img/structure/B12567417.png)

